1-Propylpiperazine
Overview
Description
1-Propylpiperazine is an organic compound with the chemical formula C7H16N2. It is a derivative of piperazine, characterized by the presence of a propyl group attached to one of the nitrogen atoms in the piperazine ring. This compound is a colorless liquid with a pungent odor and is known for its applications in organic synthesis and the pharmaceutical industry .
Scientific Research Applications
1-Propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Industry: It finds applications in the production of specialty chemicals and as a solvent in certain industrial processes.
Safety and Hazards
1-Propylpiperazine is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
1-Propylpiperazine is a piperazine derivative that has been shown to interact with various targets. Piperazine compounds, in general, have been found to interact with gaba receptors and sigma receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. Piperazine compounds are known to paralyze parasites, allowing the host body to easily expel the invasive organism . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, they can induce apoptosis in cancer cells .
Pharmacokinetics
The compound is a colorless liquid with a pungent odor . Its density is 0.868 g/cm³, boiling point is 176.7°C at 760 mmHg, and refractive index is 1.445 . These properties may influence its bioavailability.
Result of Action
Piperazine compounds have been shown to have anti-cancer activity, possibly due to their ability to induce apoptosis in cancer cells .
Action Environment
The nature of the chemical crosslinker has been shown to influence the swelling and solubility parameter of piperazine-based hydrogels . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-Propylpiperazine has been shown to inhibit the growth of infectious agents by binding to the amine group in dopamine or tyramine and interfering with neurotransmission . This interaction with neurotransmitters suggests that this compound may interact with enzymes and proteins involved in neurotransmission.
Cellular Effects
This compound has been shown to have anti-cancer activity, which may be due to its ability to induce apoptosis in cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it binds to the amine group in dopamine or tyramine, interfering with neurotransmission . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 176.7°C at 760 mmHg and a density of 0.868g/cm^3 . This suggests that it may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its known interactions with dopamine and tyramine, it is plausible that this compound could be involved in metabolic pathways related to these neurotransmitters .
Preparation Methods
1-Propylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with propyl bromide. The reaction typically occurs under basic conditions, where piperazine acts as a nucleophile and attacks the propyl bromide, resulting in the formation of this compound .
Reaction Conditions:
Reagents: Piperazine, Propyl Bromide
Solvent: Anhydrous conditions are preferred
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Catalyst: Often, no catalyst is required, but bases like potassium carbonate can be used to enhance the reaction rate
Industrial Production: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-Propylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Various substituted piperazines
Comparison with Similar Compounds
1-Propylpiperazine is part of a broader class of piperazine derivatives. Similar compounds include:
1-Ethylpiperazine: Similar structure but with an ethyl group instead of a propyl group
1-Methylpiperazine: Contains a methyl group attached to the piperazine ring
1-Isopropylpiperazine: Features an isopropyl group instead of a propyl group
Uniqueness: this compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
1-propylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIDMAURCRVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944468 | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50733-94-3, 21867-64-1 | |
Record name | 1-Propylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PROPYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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